![molecular formula C17H18N2O5 B14160885 4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B14160885.png)
4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid is a complex organic compound with a molecular formula of C17H18N2O5. It contains a hydrazone functional group and is characterized by the presence of three methoxy groups attached to a benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid typically involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and 4-hydrazinobenzoic acid. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the addition of an acid catalyst to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives .
Scientific Research Applications
4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s hydrazone group makes it useful in studying enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2E)-2-(2,3,4-trimethoxybenzylidene)hydrazino]benzoic acid
- 4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazino]benzoic acid
Uniqueness
4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid is unique due to the specific arrangement of its methoxy groups and the presence of the hydrazone linkage.
Properties
Molecular Formula |
C17H18N2O5 |
|---|---|
Molecular Weight |
330.33 g/mol |
IUPAC Name |
4-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C17H18N2O5/c1-22-14-8-11(9-15(23-2)16(14)24-3)10-18-19-13-6-4-12(5-7-13)17(20)21/h4-10,19H,1-3H3,(H,20,21)/b18-10+ |
InChI Key |
LRAQUOUTPLKULV-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC2=CC=C(C=C2)C(=O)O |
solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, p-[(2-pyridylmethylene)amino]-](/img/structure/B14160808.png)
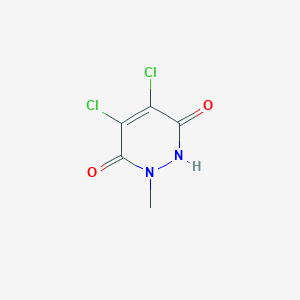
![7-(3-Ethoxy-4-hydroxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B14160836.png)
![2-amino-7,7-dimethyl-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B14160837.png)
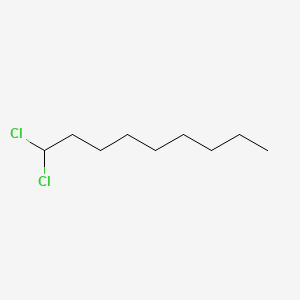
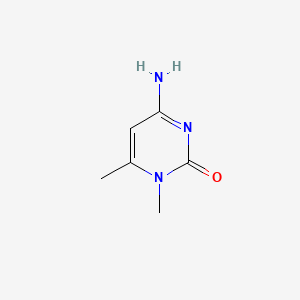
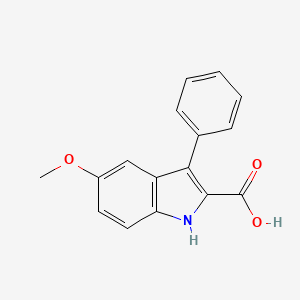
![N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14160857.png)
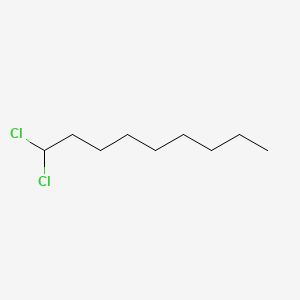

![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160874.png)

![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160886.png)
![Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate](/img/structure/B14160893.png)
